6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one, often referred to as lig17 in scientific literature [], is a synthetic compound classified as a pyrido[2,3-d]pyrimidin-7-one derivative. This compound has garnered significant interest in scientific research due to its potent inhibitory activity against Cyclin-Dependent Kinase 4 (CDK4) []. CDK4 is a key regulator of the cell cycle and plays a crucial role in cancer development. Therefore, selective inhibitors of CDK4, like lig17, are valuable tools for studying cell cycle regulation and exploring potential cancer therapies.
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one is a complex organic compound with significant pharmacological potential. It is classified as a pyrido-pyrimidine derivative, which has been studied for its biological activities, particularly in the field of medicinal chemistry. The compound is recognized by its Chemical Abstracts Service (CAS) number 851067-56-6 and has a molecular formula of C22H26BrN7O.
The synthesis of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one typically involves several steps, including:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one features several notable characteristics:
Computational studies can provide insights into the three-dimensional arrangement of atoms, revealing potential binding sites for biological targets.
6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one may undergo various chemical reactions:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during drug formulation.
The mechanism of action for 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one primarily involves its interaction with specific biological targets:
Experimental data from pharmacological studies are essential to elucidate these mechanisms further.
The physical and chemical properties of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one include:
These properties are critical for formulation development and predicting behavior in biological systems.
The applications of 6-Bromo-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-y)amino]pyrido[2,3-d]pyrimidin -7-one are diverse:
Continued research into this compound could lead to significant advancements in medicinal chemistry and therapeutic interventions.
The pyrido[2,3-d]pyrimidin-7-one core serves as a privileged scaffold in kinase inhibitor design due to its capacity for multi-point substitution and structural mimicry of purine nucleotides. This bicyclic system facilitates hydrogen bonding with kinase hinge regions through its N1 and C2-NH groups, while the C6, C8, and N8 positions allow steric and electronic modulation of target affinity [6]. Early analogs demonstrated suboptimal selectivity, but systematic optimization—such as C8 cyclopentyl substitution—yielded compounds with enhanced CDK4/6 inhibitory potency. The scaffold’s planar rigidity further enables π-stacking interactions within hydrophobic kinase pockets, a feature exploited in inhibitors like palbociclib. This compound’s C2 pyridinylamino linkage and C6 bromo substituent exemplify strategic modifications to augment ATP-competitive binding while maintaining metabolic stability [6] [8].
Table 2: Strategic Substituents in Pyrido[2,3-d]pyrimidin-7-one-Based Kinase Inhibitors
Position | Substituent | Role in Kinase Inhibition | Example Compound |
---|---|---|---|
C2 | Aminopyridinyl | H-bond acceptor/donor for hinge region interaction | Palbociclib |
C6 | Bromo/Acetyl | Hydrophobic pocket occupancy; steric blockade | 6-Bromo derivative (this compound) |
C8 | Cyclopentyl | Hydrophobic interaction with allosteric pocket | Palbociclib & derivatives |
N8 | Alkyl (e.g., methyl) | Solubility modulation; metabolic stabilization | Experimental analogs |
CDK4 and CDK6 regulate cell-cycle progression from G1 to S phase via retinoblastoma (Rb) protein phosphorylation. Dysregulation of this pathway—common in breast cancer, glioblastoma, and leukemia—drives uncontrolled proliferation. Selective CDK4/6 inhibitors induce G1 arrest without broad cytotoxicity, offering synergistic potential with hormonal or targeted therapies [6]. This compound’s structural similarity to palbociclib (a clinically approved CDK4/6 inhibitor) underscores its mechanistic relevance: The bromo group at C6 mimics palbociclib’s acetyl moiety, providing comparable steric hindrance within the ATP-binding pocket. Furthermore, its piperazinylpyridinyl group enhances solubility and auxiliary interactions with kinase residues, critical for sustained target engagement in tumor microenvironments [8]. Preclinical studies of related compounds confirm Rb phosphorylation blockade at nanomolar concentrations, validating this chemical class as a template for next-generation CDK inhibitors [6].
C6 Bromo Substituent
The bromine atom at C6 occupies a hydrophobic region near the kinase gatekeeper residue. Its bulkiness and electronegativity sterically block non-catalytic ATP binding while optimizing van der Waals contacts with Ile10 and Val94 in CDK6. This modification reduces off-target activity against CDK1/2 by 40-fold compared to smaller substituents (e.g., chloro), as evidenced in biochemical assays of analogous compounds [6] [8].
N8 Cyclopentyl Group
Cyclopentyl at N8 projects into a deep hydrophobic cleft formed by residues Phe98 and His100. Conformational analyses reveal that cyclopentyl’s puckered ring maximizes lipophilic contact area versus linear alkyl chains, increasing residence time within the kinase. This moiety is indispensable for CDK4/6 selectivity; replacing it with smaller groups (e.g., methyl) ablates potency due to reduced cleft occupancy [6] [8].
C2 Piperazinylpyridinylamino Moiety
This group enables dual targeting: (1) The pyridinyl nitrogen hydrogen-bonds with the kinase hinge residue Glu98, and (2) the distal piperazine enhances aqueous solubility (logP reduction of 1.2 units versus unsubstituted analogs) and provides a synthetic handle for prodrug conjugation. Crucially, piperazine’s basic nitrogen forms salt bridges with Asp97 in acidic microenvironments, potentiating activity in hypoxic tumors [5] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: